Isoxazole, 5-(3-chlorophenyl)-3-(4-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazole, 5-(3-chlorophenyl)-3-(4-chlorophenyl)- is a heterocyclic organic compound that features an isoxazole ring substituted with chlorophenyl groups at the 3 and 5 positions. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazole, 5-(3-chlorophenyl)-3-(4-chlorophenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-chlorobenzoyl chloride with 4-chlorobenzohydroxamic acid in the presence of a base, such as triethylamine, to form the isoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Isoxazole, 5-(3-chlorophenyl)-3-(4-chlorophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoxazole oxides, while reduction can produce amines.
Scientific Research Applications
Isoxazole, 5-(3-chlorophenyl)-3-(4-chlorophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Isoxazole, 5-(3-chlorophenyl)-3-(4-chlorophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Isoxazole, 3-(4-chlorophenyl)-5-(3-chlorophenyl)-: A positional isomer with similar properties but different reactivity.
Isoxazole, 5-(2-chlorophenyl)-3-(4-chlorophenyl)-: Another isomer with variations in biological activity.
Isoxazole, 5-(3-bromophenyl)-3-(4-chlorophenyl)-: A bromine-substituted analogue with distinct chemical behavior.
Uniqueness
Isoxazole, 5-(3-chlorophenyl)-3-(4-chlorophenyl)- is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of chlorine atoms at the 3 and 5 positions of the isoxazole ring can enhance its stability and interaction with molecular targets.
Properties
CAS No. |
651021-76-0 |
---|---|
Molecular Formula |
C15H9Cl2NO |
Molecular Weight |
290.1 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-3-(4-chlorophenyl)-1,2-oxazole |
InChI |
InChI=1S/C15H9Cl2NO/c16-12-6-4-10(5-7-12)14-9-15(19-18-14)11-2-1-3-13(17)8-11/h1-9H |
InChI Key |
RSSLZCXXWHYXFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=NO2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.